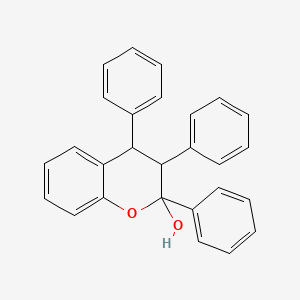
N,N,3,3-tetramethylazirin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,3,3-tetramethylazirin-2-amine is an organic compound with the molecular formula C6H12N2 It is characterized by its aziridine ring, which is a three-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,3-tetramethylazirin-2-amine typically involves the reaction of appropriate amines with aziridine derivatives. One common method includes the reaction of N,N-dimethylamine with 2-chloro-3,3-dimethylaziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
N,N,3,3-tetramethylazirin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,3,3-tetramethylazirin-2-one, while substitution reactions can produce a variety of substituted aziridine derivatives.
科学的研究の応用
N,N,3,3-tetramethylazirin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which N,N,3,3-tetramethylazirin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The aziridine ring can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
N,N-dimethylaziridine: Similar in structure but lacks the additional methyl groups on the aziridine ring.
3,3-dimethylaziridine: Contains the same aziridine ring but with different substituents.
N,N-diethylaziridine: Another aziridine derivative with different alkyl groups.
Uniqueness
N,N,3,3-tetramethylazirin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other aziridine derivatives may not be suitable.
特性
CAS番号 |
54856-83-6 |
|---|---|
分子式 |
C6H12N2 |
分子量 |
112.17 g/mol |
IUPAC名 |
N,N,3,3-tetramethylazirin-2-amine |
InChI |
InChI=1S/C6H12N2/c1-6(2)5(7-6)8(3)4/h1-4H3 |
InChIキー |
OQEINIBVOPRVOG-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=N1)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


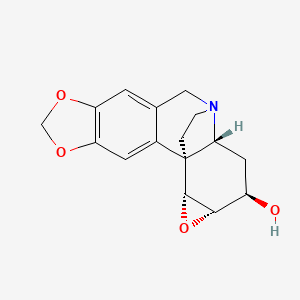
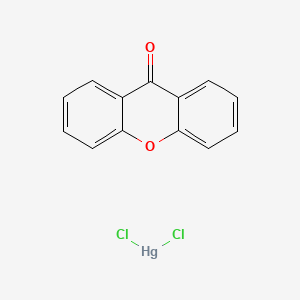


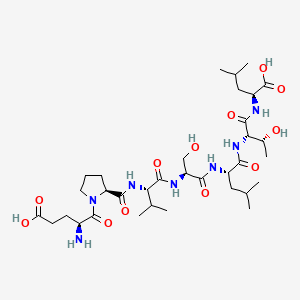

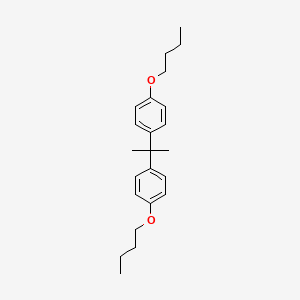
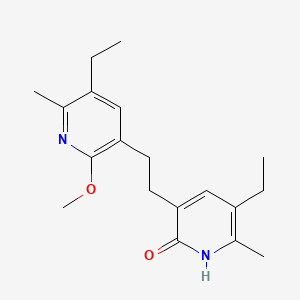

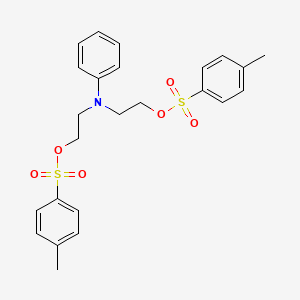
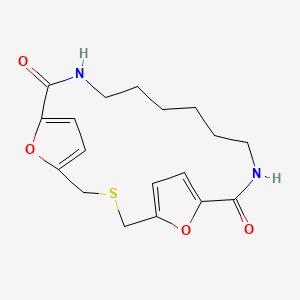
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)

